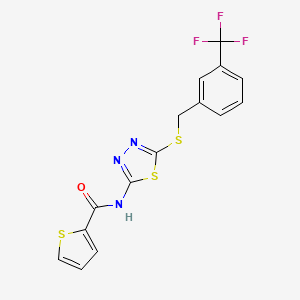

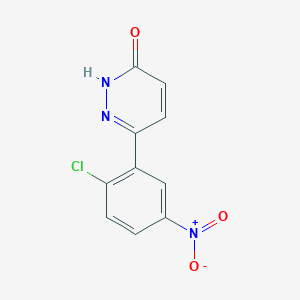

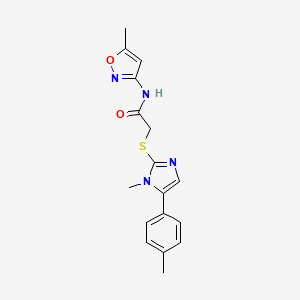

![molecular formula C19H17BrN2O3S B2714748 N-(2,4-dimethoxyphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide CAS No. 1251548-68-1](/img/structure/B2714748.png)

N-(2,4-dimethoxyphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazoles are important heterocyclic compounds exhibiting diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . They are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactivity of thiazoles depends on the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación

Antibacterial and Antiviral Activities

- Antibacterial Properties: Compounds similar to the specified sulfonamide have demonstrated significant antibacterial activity against various bacteria such as Escherichia coli and Staphylococcus aureus, comparable to known antibiotics like sulfamethoxazole and Norfloxacin. These findings indicate a potential for the development of new antibacterial agents (Gadad, Mahajanshetti, Nimbalkar, & Raichurkar, 2000).

- Antiviral Efficacy: Research on sulfonamide derivatives, including those structurally related to the specified compound, has shown certain anti-tobacco mosaic virus activity, suggesting their potential as antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).

Anticancer and Enzyme Inhibition

- VEGFR-2 Inhibitors: Novel sulfonamides with a 3,4-dimethoxyphenyl moiety have been identified as potent vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, showcasing good activity against cancer cell lines. This highlights their potential in cancer therapy (Ghorab, Alsaid, Nissan, Ashour, Al-Mishari, Kumar, & Ahmed, 2016).

- Carbonic Anhydrase Inhibitors: Sulfonamide derivatives have also been shown to inhibit carbonic anhydrase isoenzymes effectively, a property that can be exploited in the treatment of various diseases, including glaucoma, epilepsy, and cancer (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).

Synthesis and Chemical Properties

- Synthetic Pathways: The research includes studies on the synthesis of sulfonamide derivatives, including methodologies for creating compounds with antibacterial, antiviral, anticancer, and enzyme inhibitory activities. These synthetic routes provide a foundation for the development of new drugs based on the sulfonamide framework (Gadad et al., 2000), (Ghorab et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(3-bromophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3S/c20-14-6-5-7-15(12-14)22-13-18(19(23)21-10-3-4-11-21)26(24,25)17-9-2-1-8-16(17)22/h1-2,5-9,12-13H,3-4,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIYDLYMMDNBAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

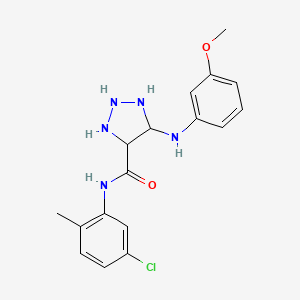

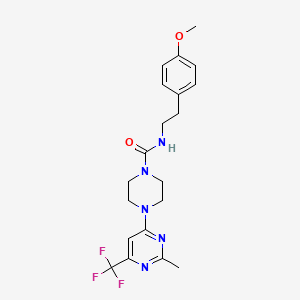

![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2714666.png)

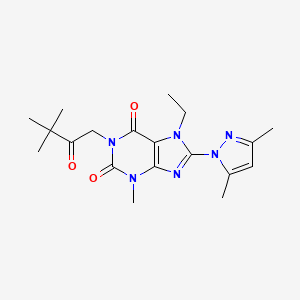

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(phenyl)methyl]nicotinamide](/img/structure/B2714669.png)

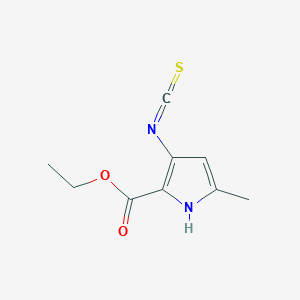

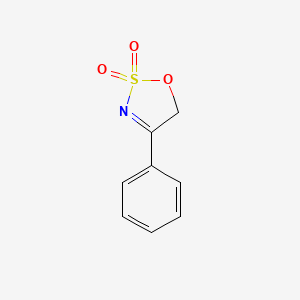

![7-hydroxy-N-(2-methoxyphenethyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2714683.png)